Acetamide, N-5alpha-cholestan-4alpha-yl-
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Overview
Description
Acetamide, N-5alpha-cholestan-4alpha-yl-, also known as ACAT inhibitor, is a chemical compound that has been extensively studied for its potential application in treating cardiovascular diseases. ACAT inhibitors are known to inhibit the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism.
Mechanism Of Action
Acetamide, N-5alpha-cholestan-4alpha-yl-, inhibits the enzyme acyl-CoA:cholesterol acyltransferase (Acetamide, N-5alpha-cholestan-4alpha-yl-), which plays a crucial role in cholesterol metabolism. Acetamide, N-5alpha-cholestan-4alpha-yl- catalyzes the esterification of cholesterol with fatty acids to form cholesteryl esters, which are then stored in lipid droplets. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors prevent the formation of cholesteryl esters and promote the efflux of cholesterol from cells.
Biochemical And Physiological Effects
Acetamide, N-5alpha-cholestan-4alpha-yl-, has been shown to reduce the accumulation of cholesterol in macrophages and prevent the formation of foam cells. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the size of atherosclerotic plaques in animal models. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the levels of LDL cholesterol in the blood.
Advantages And Limitations For Lab Experiments
Acetamide, N-5alpha-cholestan-4alpha-yl-, has some advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of Acetamide, N-5alpha-cholestan-4alpha-yl-. One limitation is that it has poor solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are many future directions for research on Acetamide, N-5alpha-cholestan-4alpha-yl-. One direction is to investigate its potential application in treating other diseases, such as Alzheimer's disease and cancer. Another direction is to develop more potent and selective Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors. Yet another direction is to investigate the mechanisms of action of Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors in more detail, to gain a better understanding of their effects on cholesterol metabolism and atherosclerosis.
Synthesis Methods
Acetamide, N-5alpha-cholestan-4alpha-yl-, can be synthesized through a multi-step process starting from cholesterol. The first step involves the protection of the 3-hydroxyl group of cholesterol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to obtain 3-TBDMS-cholesterol. The second step involves the oxidation of the 3-hydroxyl group to the corresponding ketone using Jones reagent to obtain 3-ketone-cholesterol. The third step involves the protection of the 7-hydroxyl group with trifluoroacetic anhydride (TFAA) to obtain 7-TFA-3-ketone-cholesterol. The fourth step involves the reaction of 7-TFA-3-ketone-cholesterol with acetic anhydride to obtain Acetamide, N-5alpha-cholestan-4alpha-yl-.
Scientific Research Applications
Acetamide, N-5alpha-cholestan-4alpha-yl-, has been extensively studied for its potential application in treating cardiovascular diseases. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have been shown to reduce the accumulation of cholesterol in macrophages and prevent the formation of foam cells, which are a hallmark of atherosclerosis. Acetamide, N-5alpha-cholestan-4alpha-yl- inhibitors have also been shown to reduce the size of atherosclerotic plaques in animal models.
properties
CAS RN |
13944-35-9 |
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Product Name |
Acetamide, N-5alpha-cholestan-4alpha-yl- |
Molecular Formula |
C29H51NO |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
N-[(4R,5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl]acetamide |
InChI |
InChI=1S/C29H51NO/c1-19(2)9-7-10-20(3)23-14-15-24-22-12-13-26-27(30-21(4)31)11-8-17-28(26,5)25(22)16-18-29(23,24)6/h19-20,22-27H,7-18H2,1-6H3,(H,30,31)/t20-,22+,23-,24+,25+,26+,27-,28-,29-/m1/s1 |
InChI Key |
XJRDRLOSSOJMEO-JMOFALFHSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC[C@H]4NC(=O)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |
synonyms |
4α-Acetylamino-5α-cholestane |
Origin of Product |
United States |
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